molecular formula C20H17N3OS2 B11128349 N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide

N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide

Cat. No.: B11128349
M. Wt: 379.5 g/mol
InChI Key: OVFFOUXIZCCIHV-RVDMUPIBSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a thiazole ring, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Ring: This step often involves the use of sulfur-containing reagents and cyclization reactions.

    Final Coupling: The final step involves coupling the thiazole and thiophene rings with the cyano group and the propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{2-[(1E)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group and the conjugated system can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Properties

Molecular Formula

C20H17N3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-thiophen-2-ylethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C20H17N3OS2/c1-3-17(24)22-20-18(14-8-6-13(2)7-9-14)23-19(26-20)15(12-21)11-16-5-4-10-25-16/h4-11H,3H2,1-2H3,(H,22,24)/b15-11+

InChI Key

OVFFOUXIZCCIHV-RVDMUPIBSA-N

Isomeric SMILES

CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=CS2)/C#N)C3=CC=C(C=C3)C

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)C(=CC2=CC=CS2)C#N)C3=CC=C(C=C3)C

Origin of Product

United States

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